![molecular formula C19H19N3O4S2 B2684912 N-[3-(2-甲氧基乙基)-6-硝基-1,3-苯并噻唑-2-基亚甲基]-3-苯基硫代丙酰胺 CAS No. 865174-43-2](/img/structure/B2684912.png)
N-[3-(2-甲氧基乙基)-6-硝基-1,3-苯并噻唑-2-基亚甲基]-3-苯基硫代丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学研究应用
广谱抗感染潜力
N-[3-(2-甲氧基乙基)-6-硝基-1,3-苯并噻唑-2-亚烷基]-3-苯硫代丙酰胺属于噻唑类化合物,此类化合物以其对广泛病原体的广谱活性而闻名。噻唑类化合物,包括硝唑尼特(NTZ)及其衍生物,对影响动物和人类的蠕虫、原生动物、肠道细菌和病毒表现出有效的抗感染特性。这些化合物通过多种作用机制发挥作用。例如,在微需氧菌和寄生虫中,硝基还原成有毒中间体至关重要,而溴代和硝基噻唑类化合物诱导增殖哺乳动物细胞凋亡,这也可能有助于其对细胞内病原体的有效性 (Hemphill, Müller, & Müller, 2012)。
抗糖尿病活性
N-取代衍生物的合成和评估已显示出有希望的体外抗糖尿病活性。由新合成的甲氧基苯甲醛与各种取代的乙酰乙酰苯胺和尿素缩合合成的化合物已使用 α-淀粉酶抑制试验进行评估,表明在抗糖尿病药物开发中的潜在应用 (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021)。
肿瘤缺氧标记物
对与所讨论化学结构密切相关的基于硝基咪唑的硫黄素-T 衍生物的研究探索了它们作为肿瘤缺氧标记物的用途。这些化合物已被合成并标记为放射性,表明在体外和体内缺氧肿瘤细胞中持续积累,表明它们在识别和靶向缺氧肿瘤区域以进行治疗干预方面的效用 (Zejun Li, Taiwei Chu, Xinqi Liu, & Xiangyun Wang, 2005)。
抗菌和抗癌评价
噻唑烷酮衍生物的合成,包括具有类似于 N-[3-(2-甲氧基乙基)-6-硝基-1,3-苯并噻唑-2-亚烷基]-3-苯硫代丙酰胺结构的化合物,已显示出显着的抗菌和抗癌潜力。例如,特定的衍生物已表现出作为抗菌剂和抗癌剂的高活性,突出了此类化合物的治疗多功能性 (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016)。
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
未来方向
This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields.
属性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-11-10-21-16-8-7-14(22(24)25)13-17(16)28-19(21)20-18(23)9-12-27-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSUKQDAMVXMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

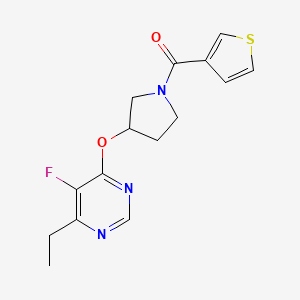
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)
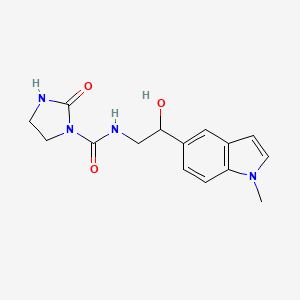
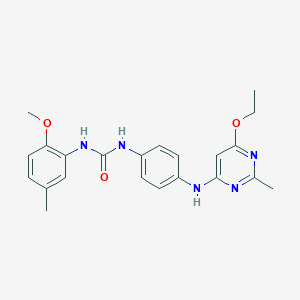
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)
![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)
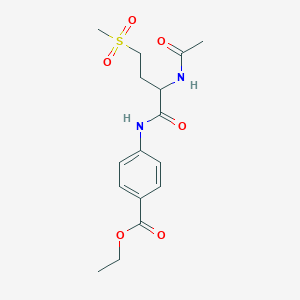
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)
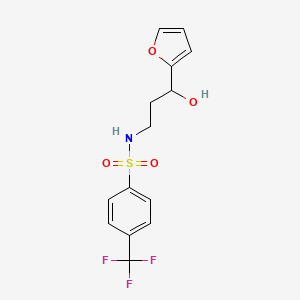
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)
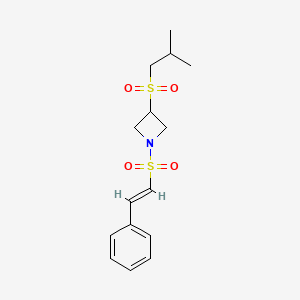
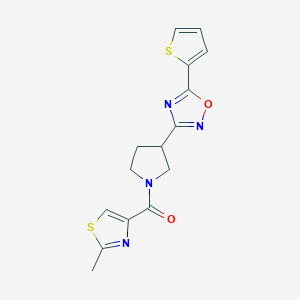
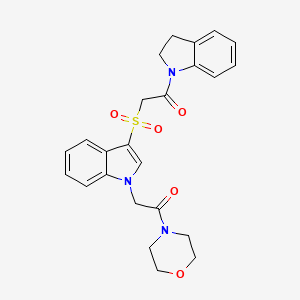
![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)